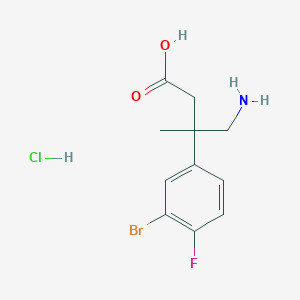
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glutamic acid and belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor agonists. AMPA is known for its ability to stimulate the central nervous system and has been studied for its potential use in treating various neurological disorders.
作用機序
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride works by binding to the this compound receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. This binding results in the opening of ion channels, leading to the influx of cations such as sodium and calcium into the neuron. This influx of ions results in the depolarization of the neuron, leading to the propagation of the action potential and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can enhance long-term potentiation, which is a process that is critical for learning and memory. Additionally, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
実験室実験の利点と制限
One of the major advantages of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its ability to selectively activate the this compound receptor. This selectivity allows researchers to study the specific effects of this compound on the central nervous system without the interference of other neurotransmitters. However, one limitation of using this compound in lab experiments is its potential toxicity. High concentrations of this compound can lead to excitotoxicity, which is a process that can result in cell death.
将来の方向性
There are several future directions for research on 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride. One potential direction is the development of new drugs that target the this compound receptor for the treatment of neurological disorders. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in preventing neurodegenerative diseases. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating neurological disorders. Its ability to selectively activate the this compound receptor and enhance cognitive function makes it an attractive target for drug development. However, further research is needed to fully understand the mechanisms underlying its effects and its potential side effects.
合成法
The synthesis of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride involves the reaction between 3-bromo-4-fluoroaniline and 3-methyl-2-oxopentanoic acid in the presence of a coupling reagent. The product is then purified through recrystallization and converted to its hydrochloride salt form.
科学的研究の応用
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that this compound can enhance cognitive function, improve memory, and reduce the severity of seizures.
特性
IUPAC Name |
4-amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-11(6-14,5-10(15)16)7-2-3-9(13)8(12)4-7;/h2-4H,5-6,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFQWOFVYOWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC(=C(C=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


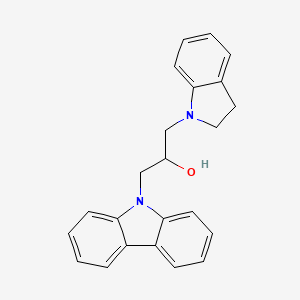
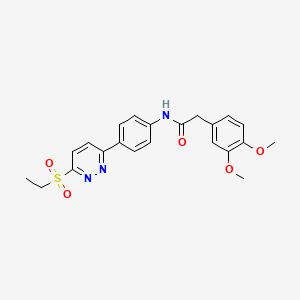
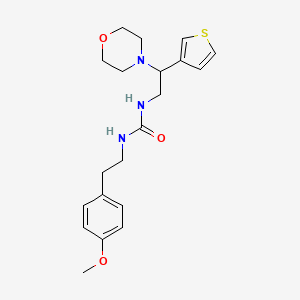
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)
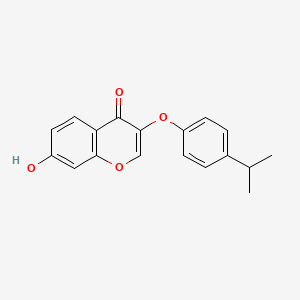
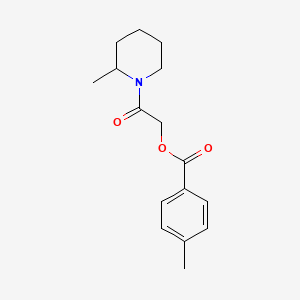
![4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B2950456.png)
![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)
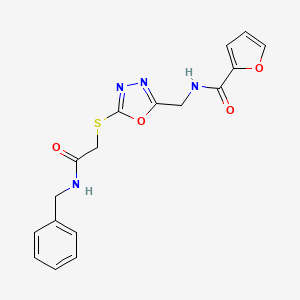

![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)